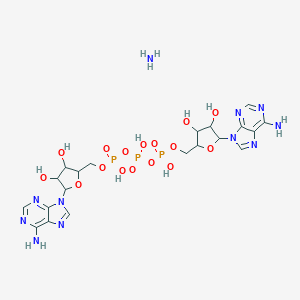

P1,P3-Di(adenosine-5') triphosphate ammonium salt

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as phosphorothioate analogs of symmetrical di(nucleosid-5'-yl) triphosphates, involves direct condensation methods. For instance, base-protected nucleoside-5'-O-(2-thio-1,3,2-oxathiaphospholane) is condensed with anhydrous phosphoric acid in the presence of DBU to obtain P1,P3-bis-thio-analogs. These products are then deprotected and separated into individual P-diastereoisomers for further use (Kaczmarek et al., 2016).

Molecular Structure Analysis

The molecular structure of adenosine derivatives, including triphosphate salts, often features syn conformation in the adenine bases, contrasting with the anti geometry observed in other nucleotides. Crystal structure analysis of such compounds reveals specific conformations and stacking interactions that are crucial for their biological function (Padiyar & Seshadri, 1998).

Chemical Reactions and Properties

Chemical properties of P1,P3-Di(adenosine-5') triphosphate and its analogs include their interaction with specific enzymes such as Fhit hydrolase. The hydrolysis rates of these compounds by Fhit are significantly lower than those of the reference ATP, indicating their potential as molecular probes or therapeutic agents (Kaczmarek et al., 2016).

Physical Properties Analysis

The physical properties, such as crystallization patterns and solubility, of adenosine triphosphate derivatives can vary significantly depending on their specific structure and the presence of substituents. These properties are essential for understanding the compound's behavior in biological systems and potential applications.

Chemical Properties Analysis

The chemical behavior of P1,P3-Di(adenosine-5') triphosphate ammonium salt and related compounds is influenced by their interaction with metal ions and their ability to form complexes. These interactions are crucial for their biological activities and their potential use in various applications, including drug delivery systems (Qi et al., 2015).

Applications De Recherche Scientifique

Structural and Functional Analysis of Adenosine 5′-Monophosphoramidate : P1 and P2 are phosphorylated derivatives of adenosine 5′-monophosphoramidate, useful for analyzing its structure and function (Cooper, Baumgarten, & Schmidt, 1980).

Molecular Probes and Therapeutic Agents : P1,P3-bis-thio-analogs show promise as molecular probes and potential therapeutic agents. Their hydrolysis rates are influenced by the stereogenic phosphorus atoms configuration (Kaczmarek et al., 2016).

Potential NMN Adenylyltransferase Inhibitors : Dinucleoside polyphosphate NAD analogs, including variants of P1-(adenosine-5′)-P3-(nicotinamide riboside-5′)triphosphate, have potential as NMN adenylyltransferase inhibitors (Franchetti et al., 2003).

Mitochondrial ATP Monitoring : A tetraphenylethylene fluorophore-based probe, P2, demonstrates high sensitivity and stability for monitoring mitochondrial ATP levels in cells (Yang et al., 2023).

Synthesis of Ribonucleoside Di- and Triphosphates : This compound facilitates the high-yield synthesis of adenosine 3'-di- and -triphosphates, and guanosine tetraphosphate (ppGpp) (Kozarich, Chinault, & Hecht, 1975).

Differentiation between Ribose Phosphates : The orcinol-pentose reaction, involving P1 derivatives, effectively distinguishes between ribose-3-phosphate and ribose-5-phosphate, aiding in nucleotide structure analysis (Albaum & Umbreit, 1947).

Purine and Pyrimidine Receptor Activation : P1 receptors selectively bind adenosine, while P2 receptors activate purines and pyrimidines, indicating their roles in cellular signaling (Burnstock, 2007).

Synthesis of Unique Nucleotide Structures : Efficient synthesis methods for γ-methyl-capped guanosine 5′-triphosphate, using techniques involving P1,P3-Di(adenosine-5') triphosphate, offer unique structures for RNA studies (Kadokura et al., 1997).

Glioma Cell Proliferation and MAP Kinase Activation : P2YAC-receptor agonists, related to P1,P3-Di(adenosine-5') triphosphate, enhance the proliferation of rat C6 glioma cells via mitogen-activated protein kinase activation (Claes et al., 2001).

Influence on Hemoglobin Oxygen Affinity : Organic and inorganic phosphates, including this compound, can modulate human hemoglobin's oxygen affinity, affecting its functional properties in stored blood (Chanutin & Curnish, 1967).

Propriétés

IUPAC Name |

azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N10O16P3.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSQTRWRSNNYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N11O16P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585122 | |

| Record name | azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

P1,P3-Di(adenosine-5') triphosphate ammonium salt | |

CAS RN |

102783-40-4 | |

| Record name | azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

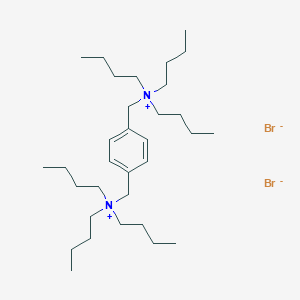

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

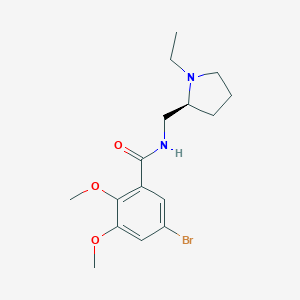

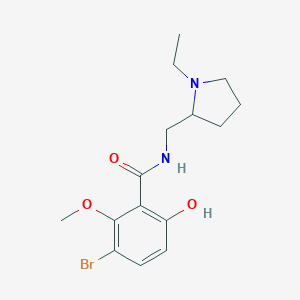

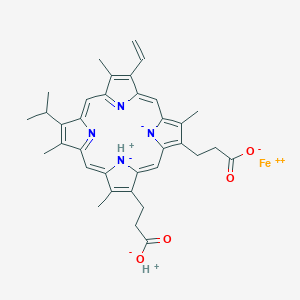

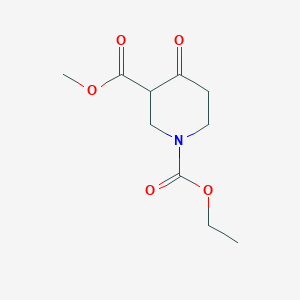

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)